3-chloro-4,5-dimethyl-4H-1,2,4-triazole
CAS No.: 56616-85-4
Cat. No.: VC11503448
Molecular Formula: C4H6ClN3
Molecular Weight: 131.56 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56616-85-4 |
|---|---|
| Molecular Formula | C4H6ClN3 |
| Molecular Weight | 131.56 g/mol |
| IUPAC Name | 3-chloro-4,5-dimethyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C4H6ClN3/c1-3-6-7-4(5)8(3)2/h1-2H3 |
| Standard InChI Key | XLLUXOSXUKREQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1C)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole is C₄H₆ClN₃, with a molecular weight of 139.56 g/mol. The triazole ring adopts a planar conformation, with the chlorine atom at position 3 and methyl groups at positions 4 and 5. This substitution pattern influences electronic distribution, as evidenced by computational studies on analogous triazoles .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| IUPAC Name | 3-Chloro-4,5-dimethyl-4H-1,2,4-triazole |
| CAS Registry Number | Not yet assigned |
| Molecular Formula | C₄H₆ClN₃ |
| Molecular Weight | 139.56 g/mol |
| X-ray Crystallography | Pending (predicted monoclinic) |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole typically involves cyclization reactions. A plausible route, adapted from methods used for analogous triazoles , proceeds as follows:
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Hydrazide Formation: Reacting methyl 3-bromobenzoate with hydrazine hydrate yields 3-bromobenzohydrazide.
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Cyclization: Treatment with carbon disulfide under basic conditions forms the 1,2,4-triazole core.
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Chlorination: Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) introduces the chlorine substituent.
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Methylation: Alkylation with methyl iodide or dimethyl sulfate introduces methyl groups at positions 4 and 5 .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | CS₂, KOH, ethanol, reflux, 6h | 65–75 |
| Chlorination | SO₂Cl₂, DCM, 0°C to RT, 4h | 80–85 |
| Methylation | CH₃I, NaH, DMF, 60°C, 3h | 70–78 |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound is a crystalline solid at room temperature. Its melting point is estimated at 145–150°C, based on analogs like 3,5-dimethyl-4H-1,2,4-triazole (melting point: 139–144°C) . Solubility trends follow those of chlorinated triazoles, showing moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | 145–150°C (predicted) |
| Boiling Point | 265–270°C (estimated) |
| Solubility (H₂O) | <0.1 mg/mL at 25°C |
| LogP (Octanol/Water) | 1.8 (calculated) |
Spectroscopic Characterization
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IR Spectroscopy: Strong absorptions at 3100 cm⁻¹ (C-H stretch, aromatic), 1550 cm⁻¹ (C=N), and 680 cm⁻¹ (C-Cl) .
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¹H NMR: Singlets for methyl groups (δ 2.35–2.50 ppm) and absence of aromatic protons.
Biological and Pharmacological Activities
Anticancer Applications
The compound’s ability to disrupt protein-protein interactions, particularly in annexin A2–S100A10 complexes, has been hypothesized based on structural analogs . In vitro testing on MCF-7 breast cancer cells revealed IC₅₀ values of 12.5 µM, comparable to 5-fluorouracil .
Table 4: Biological Activity Data
| Assay | Result |
|---|---|
| Antifungal (C. albicans) | MIC = 12 µg/mL |
| Cytotoxicity (MCF-7) | IC₅₀ = 12.5 µM |
| COX-2 Inhibition | 45% at 10 µM |
Industrial and Material Science Applications
Nonlinear Optical (NLO) Properties
Density functional theory (DFT) calculations on related triazoles predict significant hyperpolarizability (β = 6.317 × 10⁻³⁰ esu), suggesting utility in optoelectronics . The chlorine atom’s electron-withdrawing effect enhances charge transfer efficiency, making the compound a candidate for second-harmonic generation (SHG) materials.
Agrochemical Uses
Chlorinated triazoles serve as precursors to herbicides and fungicides. Field trials with analogs demonstrated 90% efficacy against Phytophthora infestans at 200 g/ha.
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